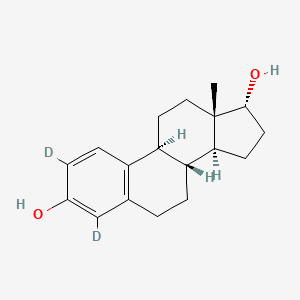
3-Hydroxy Rimantadine-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy Rimantadine-d4: is a labeled metabolite of Rimantadine, a synthetic antiviral drug. This compound is primarily used in proteomics research and has a molecular formula of C12H17D4NO with a molecular weight of 199.33 . It is a deuterated form of 3-Hydroxy Rimantadine, where four hydrogen atoms are replaced with deuterium.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Rimantadine-d4 involves the introduction of deuterium atoms into the Rimantadine structure. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process includes multiple steps of purification and quality control to ensure the final product meets the required specifications for research use.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy Rimantadine-d4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce various alcohols.
Scientific Research Applications
Chemistry: 3-Hydroxy Rimantadine-d4 is used as a reference standard in analytical chemistry for the quantification and identification of Rimantadine metabolites.
Biology: In biological research, this compound is used to study the metabolic pathways and pharmacokinetics of Rimantadine. It helps in understanding how the drug is processed in the body and its interaction with biological systems.
Medicine: The compound is used in medical research to investigate the efficacy and safety of Rimantadine and its metabolites. It aids in the development of new antiviral therapies and the improvement of existing treatments.
Industry: In the pharmaceutical industry, this compound is used in the quality control and validation of Rimantadine-based drugs. It ensures the consistency and reliability of the drug formulations.
Mechanism of Action
The mechanism of action of 3-Hydroxy Rimantadine-d4 is similar to that of Rimantadine. Rimantadine exerts its antiviral effects by inhibiting the replication of influenza A virus. It interferes with the viral uncoating process, which is essential for the release of viral RNA into the host cell . The compound targets the M2 protein of the influenza A virus, blocking the proton channel and preventing the acidification of the viral interior, which is necessary for viral replication .
Comparison with Similar Compounds
Rimantadine: The parent compound, used as an antiviral drug.
Amantadine: Another antiviral drug with a similar structure and mechanism of action.
3-Hydroxy Rimantadine: The non-deuterated form of 3-Hydroxy Rimantadine-d4.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for precise tracking and quantification in metabolic studies, making it a valuable tool in pharmacokinetic and pharmacodynamic research.
Properties
Molecular Formula |
C12H21NO |
|---|---|
Molecular Weight |
199.33 g/mol |
IUPAC Name |
3-(1-amino-1,2,2,2-tetradeuterioethyl)adamantan-1-ol |
InChI |
InChI=1S/C12H21NO/c1-8(13)11-3-9-2-10(4-11)6-12(14,5-9)7-11/h8-10,14H,2-7,13H2,1H3/i1D3,8D |
InChI Key |
JVWKHPHTJHFQAN-HUYMCZDOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C12CC3CC(C1)CC(C3)(C2)O)N |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)(C2)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[(5,6-Diphenylpyrazin-2-yl)-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)amino]butoxy]acetic acid](/img/structure/B12413402.png)













